6-(1-azepanyl)-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
Overview
Description
6-(1-azepanyl)-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a useful research compound. Its molecular formula is C14H22N6O2 and its molecular weight is 306.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.18042397 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Reactivity
The compound 6-(1-azepanyl)-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, while not directly mentioned, can be contextualized within the broader scope of research on similar complex molecules. The chemical synthesis of related heterocycles involves reactions that provide insights into the reactivity and potential applications of such compounds in scientific research. For instance, the synthesis of 5-amino derivatives via Michael type addition and their subsequent reduction highlights the versatility of these compounds in generating antimicrobial and anticoccidial activities, implying potential routes for the synthesis and functional exploration of the compound (Georgiadis, 1976).
Pharmacological Testing
The structural analogs of this compound have been synthesized and tested for various pharmacological activities. For example, compounds with similar structural frameworks have shown high affinity for 5-HT2A/2C receptors, moderate affinity for adrenoceptors, and no affinity for the NA reuptake site, with particular enantiomers displaying moderate to high affinity for the dopamine D2 receptor, suggesting potential for antidepressant and antipsychotic effects (Wikström et al., 2002).
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of compounds structurally related to this compound have been explored, indicating a potential application in addressing infectious diseases. Compounds with similar heterocyclic frameworks have demonstrated significant activity against Mycobacterium tuberculosis H37Rv strain, alongside good to moderate activities against other test microorganisms, suggesting a potential pathway for the development of new antimicrobial agents (Maurya et al., 2013).
Properties
IUPAC Name |
6-(azepan-1-yl)-N-(2-methoxyethyl)-N-methyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-19(9-10-21-2)13-14(20-7-5-3-4-6-8-20)16-12-11(15-13)17-22-18-12/h3-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJALFWLERMBHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=NC2=NON=C2N=C1N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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